

Technical Whitepaper: Dimethylphosphinothioic Chloride ()

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Compound of Interest

Compound Name: *Dimethylphosphinothioic chloride*

CAS No.: 993-12-4

Cat. No.: B1345187

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Executive Summary

Dimethylphosphinothioic chloride (CAS 993-12-4), also known as dimethylthiophosphinic chloride, is a specialized organophosphorus electrophile critical to the synthesis of phosphinothioates, phosphinothioic amides, and metal-complexing ligands.[1] Distinguished by its

bond, this compound offers unique stability profiles compared to its oxo-analog (

), particularly in resistance to hydrolytic cleavage under acidic conditions. This guide details the physicochemical properties, synthesis, mechanistic reactivity, and validated protocols for utilizing

in high-value organic and medicinal chemistry applications.

Chemical Profile & Physicochemical Properties[2][3] [4]

The utility of **dimethylphosphinothioic chloride** stems from the steric minimization of the methyl groups combined with the distinct reactivity of the thiophosphoryl chloride moiety.

Property	Data	Notes
CAS Number	993-12-4	
Formula		
Molecular Weight	128.56 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens upon prolonged storage if not inerted.
Boiling Point	78–80 °C @ 15 mmHg	100–103 °C @ 50 Torr.
Density	1.228 g/mL @ 25 °C	Denser than water.
Solubility	, , THF, Toluene	Reacts with protic solvents (, alcohols).
Stability	Moisture Sensitive	Hydrolyzes to dimethylphosphinothioic acid and HCl.
NMR Signature	: 75–85 ppm (approx)	Downfield shift relative to .

Mechanistic Chemistry & Reactivity

The Thiophosphoryl Center

The phosphorus atom in

is electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols). Unlike the phosphoryl (

) bond, the thiophosphoryl (

) bond is "softer" (in the HSAB context), which imparts two critical characteristics:

- Enhanced Lipophilicity: The sulfur atom increases the solubility of derivatives in organic solvents.

- Differential Stability: The

bond is generally more stable to acid-catalyzed hydrolysis than

, but it is highly susceptible to cleavage by soft metals (Ag, Hg) or oxidative desulfurization.

Mechanism of Substitution

Reactions typically proceed via an

-like mechanism (associative interchange), often involving a trigonal bipyramidal transition state where the chloride acts as the leaving group.

Reactivity Order:

(Primary Amines) >

(Secondary Amines) >

(Alcohols) >

(Thiols)

Synthesis & Production

While commercially available, in-house preparation is often required for fresh, high-purity reagent, particularly to avoid hydrolyzed impurities.

Primary Synthesis Route: Chlorination of Dimethylphosphine Sulfide

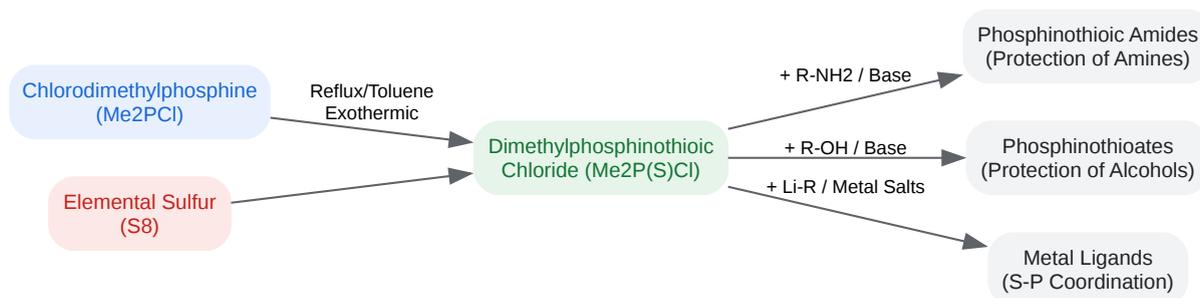
The most atom-economical route involves the direct chlorination of dimethylphosphine sulfide or the reaction of chlorodimethylphosphine with elemental sulfur.

Reaction:

Protocol Insight: The reaction between chlorodimethylphosphine (

) and elemental sulfur is exothermic. It is typically conducted in an inert solvent (e.g., toluene or benzene) at reflux to ensure complete sulfurization. The product is then isolated via vacuum distillation.

Visualization of Synthesis & Reactivity



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Figure 1: Synthesis pathway transforming chlorodimethylphosphine into the target chloride, followed by divergent applications.

Applications in Drug Development & Synthesis

The Dimethylphosphinothioyl (Mpt) Protecting Group

The Mpt group is a valuable protecting group for amines and alcohols. Its key advantage is orthogonality: it is stable to acidic conditions that cleave Boc or Trityl groups and stable to basic conditions used for Fmoc cleavage.

- Protection: Reaction with R-OH in the presence of base (TEA or DBU).
- Deprotection: The Mpt group is cleaved using "soft" Lewis acids that have a high affinity for sulfur, such as Silver Nitrate (AgNO_3) or Mercury(II) salts, followed by mild hydrolysis.

Ligand Synthesis

is a precursor for bidentate ligands (e.g.,

) used in coordination chemistry. These ligands bind metals through the sulfur atoms, creating stable chelate rings useful in catalysis and radiopharmaceutical labeling.

Experimental Protocols

Protocol A: General N-Protection of Amines (Formation of Mpt-Amides)

Objective: Protect a primary amine using

Reagents:

- Substrate: Primary Amine (1.0 equiv)
- Reagent: **Dimethylphosphinothioic chloride** (1.1 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
- Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

- Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
- Dissolution: Dissolve the amine and base in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C in an ice bath.
- Addition: Add

dropwise via syringe. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.

- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
- Monitoring: Monitor reaction progress via TLC or

NMR. The starting material peak (

80 ppm) should disappear, replaced by the amide peak (shifted upfield).

- Workup: Quench with water. Wash the organic layer with 5% citric acid (to remove excess amine/base), followed by saturated and brine.
- Purification: Dry over , filter, and concentrate. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).

Protocol B: Mpt Deprotection (Silver-Assisted Hydrolysis)

Objective: Regenerate the free amine.

Reagents:

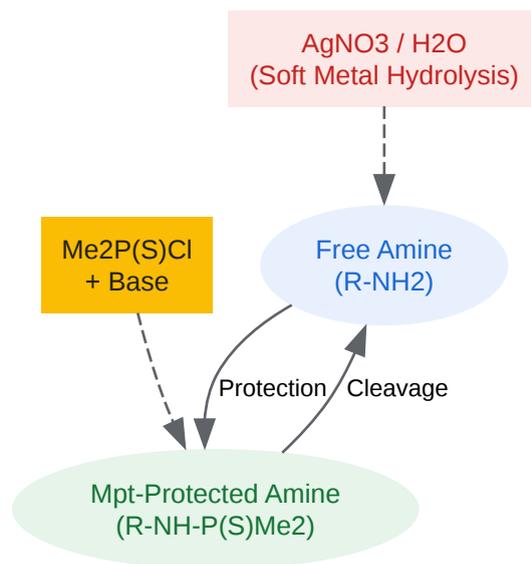
- Substrate: Mpt-Protected Amine
- Reagent: Silver Nitrate () (3.0 equiv)
- Solvent: THF:Water (4:1)

Methodology:

- Dissolve the protected amine in THF/Water.
- Add solid . The solution may become cloudy.
- Stir at room temperature for 1–3 hours.
- Treat the mixture with or a thiol resin to precipitate silver sulfide (black precipitate).
- Filter through Celite to remove silver salts.

- Basify the filtrate and extract the free amine.

Visualization of Protection Workflow



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Figure 2: The orthogonal protection/deprotection cycle using the Dimethylphosphinothioyl (Mpt) group.

Safety & Handling (SDS Summary)

Hazard Identification:

- Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
- Acute Toxicity: Harmful if swallowed or inhaled.
- Reactivity: Reacts violently with water to release HCl and dimethylphosphinothioic acid.

Handling Precautions:

- Engineering Controls: Always handle inside a functioning fume hood.
- PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

- Storage: Store under inert atmosphere (Argon) in a refrigerator (2–8 °C). Moisture ingress will degrade the reagent rapidly.

Spill Management:

- Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on the concentrated spill.

References

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